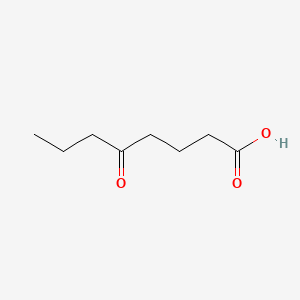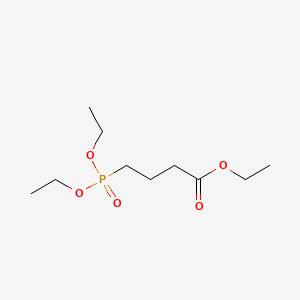
Benzyl-pyridin-3-ylmethyl-amine
Descripción general
Descripción
Benzyl-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C13H14N2 . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of this compound and similar compounds has been the subject of various studies . For instance, a study published in Nature reported a method for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The compound has a molecular weight of 198.26 g/mol . Techniques such as hydrogen/deuterium exchange (HDX), limited proteolysis, and chemical crosslinking (CX) can be used to analyze protein structures .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various methods . For instance, a study published in the Journal of Chemical Information and Modeling analyzed the performance of transformer models for product, reactant, and reagent prediction tasks under different scenarios of data availability and data augmentation .Physical And Chemical Properties Analysis
Amines, including this compound, have certain physical and chemical properties. For example, the solubilities of amines are similar to those of alcohols; the boiling points of primary and secondary amines are similar to those of alcohols .Relevant Papers There are several relevant papers on this compound and similar compounds . For instance, a paper published in the Journal of Enzyme Inhibition and Medicinal Chemistry discusses the design, synthesis, and biological evaluation of certain derivatives .
Aplicaciones Científicas De Investigación
Catalytic Applications
Benzyl-pyridin-3-ylmethyl-amine and its derivatives are explored in various catalytic applications. For instance, palladacycles with this core structure are used as catalysts in Suzuki–Miyaura coupling and allylation reactions, showing efficiency in homogeneous pathways (Singh et al., 2017). Similarly, diiron(III) complexes of tridentate 3N ligands, including derivatives of this compound, have been studied for their catalytic activity in hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Synthesis of Complexes and Ligands
This compound is pivotal in the synthesis of various complexes and ligands. For example, its derivatives have been used in the diastereospecific and diastereoselective syntheses of Ruthenium(II) complexes, which are important in the field of coordination chemistry (Gómez et al., 2006). Additionally, these compounds have been employed in electrochemical C-H Amination, demonstrating broad applicability across various substrates (Waldvogel & Moehle, 2015).
Corrosion Inhibition
Research has also explored the potential of this compound derivatives as corrosion inhibitors. Studies indicate their effectiveness in protecting mild steel in hydrochloric acid, with variations in efficiency depending on the substituted functional groups (Ashassi-Sorkhabi et al., 2005).
Development of Coordination Polymers
The compound is integral in constructing helical silver(I) coordination polymers. Its flexibility and structural properties facilitate the formation of various helical chain structures in these polymers (Zhang et al., 2013).
Synthesis of Heterocyclic Compounds
This compound derivatives are used in the synthesis of heterocyclic compounds. For example, they play a role in the copper-catalyzed amination leading to N-heterocycles, offering a strategy for constructing these important structures (Lu et al., 2011).
Mecanismo De Acción
Target of Action
Benzyl-pyridin-3-ylmethyl-amine, also known as N-Benzyl-1-(pyridin-3-yl)methanamine, is a compound that has been studied for its potential biological activities . The primary targets of this compound are cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
The compound exhibits its action by inhibiting the expression and activities of COXs . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COXs, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Result of Action
The inhibition of COXs by this compound leads to a decrease in prostaglandin production . This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes .
Análisis Bioquímico
Biochemical Properties
Benzyl-pyridin-3-ylmethyl-amine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases, leading to changes in phosphorylation states of target proteins. This, in turn, affects downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative metabolism and detoxification processes. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, this compound has been shown to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .
Propiedades
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10,15H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYOBKZKMKMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303757 | |
| Record name | N-Nicotinylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63361-56-8 | |
| Record name | 63361-56-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Nicotinylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



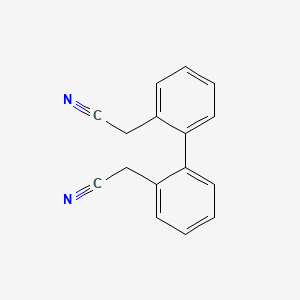
![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)

![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)
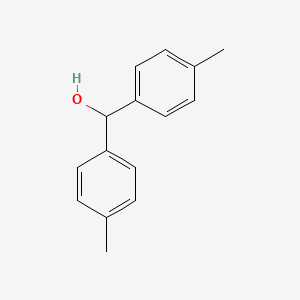

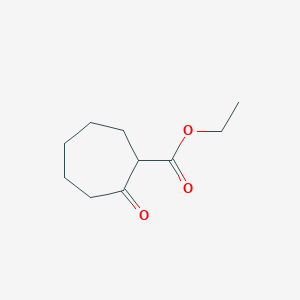
![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)
